Cas no 899958-42-0 (3-bromo-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)benzamide)

3-Bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide is a brominated benzamide derivative featuring a spirocyclic ketal moiety. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromo substituent. The spirocyclic structure enhances steric and electronic modulation, making it a valuable intermediate for constructing complex molecular architectures. Its stability under various reaction conditions allows for broad utility in medicinal chemistry and materials science. The presence of both an amide and a ketal group provides multiple functional handles for further derivatization, enabling tailored modifications for targeted applications. This compound is typically employed in research settings for exploratory synthesis and mechanistic studies.
3-bromo-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)benzamide structure
899958-42-0 structure
商品名:3-bromo-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)benzamide
CAS番号:899958-42-0
MF:C15H18BrNO3
メガワット:340.212323665619
CID:5489566

3-bromo-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-bromo-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide
    • Benzamide, 3-bromo-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-
    • 3-bromo-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)benzamide
    • インチ: 1S/C15H18BrNO3/c16-12-5-3-4-11(8-12)14(18)17-9-13-10-19-15(20-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H,17,18)
    • InChIKey: MNPBOOYIMNZEDQ-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1COC2(CCCC2)O1)(=O)C1=CC=CC(Br)=C1

3-bromo-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2764-0055-3mg
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2764-0055-2μmol
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2764-0055-50mg
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2764-0055-4mg
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2764-0055-20mg
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2764-0055-5mg
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2764-0055-25mg
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2764-0055-2mg
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2764-0055-10μmol
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2764-0055-30mg
3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide
899958-42-0 90%+
30mg
$119.0 2023-05-16

3-bromo-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)benzamide 関連文献

3-bromo-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)benzamideに関する追加情報

Introduction to 3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide (CAS No. 899958-42-0)

3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide, identified by its CAS number 899958-42-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex spirocyclic structure and functional groups that include a bromo substituent and a benzamide moiety, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The chemical structure of 3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide consists of a spirocyclic framework composed of a cyclopentane ring linked to a cycloheptane ring through an oxygen atom. This unique spiro configuration contributes to the molecule's rigid scaffold, which can be advantageous in terms of binding affinity and metabolic stability. The presence of a bromo group at the 3-position of the benzamide moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug design.

In recent years, there has been growing interest in spirocyclic compounds due to their diverse biological activities and structural novelty. Spirocycles are known for their ability to mimic natural product scaffolds and exhibit unique pharmacokinetic properties. The benzamide functional group is particularly relevant in medicinal chemistry, as it is a common pharmacophore found in many bioactive molecules, including protease inhibitors and anti-inflammatory agents.

Current research in the field of medicinal chemistry has highlighted the importance of molecular diversity in drug discovery programs. Compounds like 3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide offer a rich structural scaffold that can be modified to explore new chemical space. The bromo substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in the synthesis of complex organic molecules.

The synthesis of 3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide involves multiple steps, including the construction of the spirocyclic core and the introduction of the benzamide moiety. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantioselectivity. These methodologies are crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications due to their distinct biological activities.

The potential applications of 3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide extend to various therapeutic areas. For instance, its structural features suggest that it may interact with biological targets such as enzymes and receptors involved in inflammatory pathways or cancer metabolism. Preclinical studies have begun to explore its efficacy in models of inflammation and tumor growth, providing preliminary evidence for its therapeutic potential.

In addition to its pharmaceutical applications, this compound may find utility in materials science and agrochemical research. The spirocyclic structure and functional diversity make it a versatile building block for designing novel materials with specific properties. Furthermore, its reactivity allows for the development of new agrochemicals with enhanced efficacy and environmental compatibility.

The synthesis and characterization of 3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide have been supported by advances in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools have enabled researchers to elucidate the molecular structure and confirm the stereochemistry of the compound with high precision. Such detailed structural information is essential for understanding its biological behavior and optimizing its pharmacological properties.

Ongoing research is focused on expanding the chemical library of spirocyclic compounds like 3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide. By incorporating different substituents and exploring novel synthetic routes, scientists aim to uncover additional biological activities and improve drug-like properties such as solubility and bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area.

The development of new therapeutic agents remains a critical challenge in global healthcare. Compounds like 3-bromo-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzamide, with their unique structural features and potential biological activities, represent promising candidates for future drug discovery efforts. Continued investment in research infrastructure and interdisciplinary collaboration will be essential for translating these findings into tangible medical breakthroughs.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD